beta-Calendic acid

Description

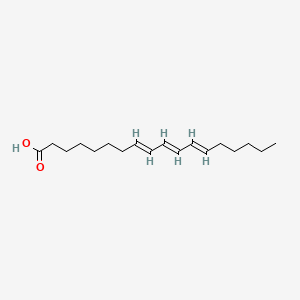

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8E,10E,12E)-octadeca-8,10,12-trienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6+,9-8+,11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMPXYVZZCNDQ-OBWVEWQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C=C/CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317144 | |

| Record name | β-Calendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-19-5 | |

| Record name | β-Calendic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Calendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Beta Calendic Acid

De Novo Biosynthesis of Beta-Calendic Acid in Plant Systems

This compound, a conjugated linolenic acid isomer, is primarily synthesized in the seeds of plants like pot marigold (Calendula officinalis). farmaciajournal.comwikipedia.orgnih.gov Its production involves a specialized metabolic pathway that modifies common fatty acids. The biosynthesis is a de novo process within the plant's metabolic machinery, starting from precursor fatty acids and involving specific enzymatic conversions. This process is tightly regulated by both the genetic makeup of the plant and various environmental cues.

Enzymatic Conversion of Precursor Fatty Acids

The formation of this compound is the result of a multi-step enzymatic process that transforms a common polyunsaturated fatty acid into this unusual conjugated form. The primary precursor for calendic acid biosynthesis is linoleic acid (18:2Δ9cis,12cis). farmaciajournal.comnih.govresearchgate.netdcu.ie This conversion is catalyzed by a unique class of enzymes that are variants of a common fatty acid desaturase.

The key enzymes responsible for the synthesis of calendic acid are divergent forms of Δ12-oleate desaturase, commonly known as FAD2. wikipedia.orgdcu.ie In most plants, FAD2 enzymes introduce a double bond at the Δ12 position of oleic acid to produce linoleic acid. dcu.ie However, in Calendula officinalis, specialized FAD2-related enzymes, referred to as fatty acid conjugases (FADX), have evolved a novel function. dcu.ienih.gov

Researchers have identified two closely related FAD2-like enzymes in C. officinalis, designated CoFADX-1 and CoFADX-2. researchgate.netebi.ac.uk These enzymes act on linoleic acid, modifying its existing Δ9 double bond to create a conjugated trans-Δ8,trans-Δ10 double bond system, which is characteristic of calendic acid. researchgate.netebi.ac.uk This reaction is a type of 1,4-desaturation, where hydrogen atoms are removed from the C-8 and C-11 positions that flank the original Δ9 double bond. researchgate.netnih.govnih.gov This is a distinct mechanism from typical desaturases that act on other positions of the fatty acid chain. ebi.ac.uk Expression of these conjugase genes, specifically CoFac2, is primarily localized to the developing seeds, which is consistent with the accumulation of calendic acid in this tissue. nih.gov When these enzymes are expressed in yeast or somatic soybean embryos, they successfully produce calendic acid, confirming their direct role in its biosynthesis. researchgate.netebi.ac.uknih.gov

The seed oil of Calendula officinalis contains predominantly α-calendic acid (8E, 10E, 12Z-octadecatrienoic acid), but smaller amounts of β-calendic acid (8E, 10E, 12E-octadecatrienoic acid) are also present. farmaciajournal.com Statistical analysis of fatty acid profiles in pot marigold seeds suggests a sequential biosynthetic relationship. The data indicate that linoleic acid is the primary precursor for α-calendic acid. farmaciajournal.com Subsequently, α-calendic acid appears to serve as the precursor for the synthesis of the β-calendic acid isomer. farmaciajournal.com This suggests an enzymatic conversion of the cis-12 double bond of the alpha isomer into a trans-12 double bond to form the all-trans beta isomer.

Genetic and Environmental Regulation of this compound Biosynthesis

The quantity and profile of calendic acid are not constant but are influenced by a complex interplay of the plant's genetic background and the environmental conditions during its growth and seed development.

The genetic makeup, or genotype, of a Calendula officinalis plant is a primary determinant of its capacity to produce and accumulate calendic acid. farmaciajournal.comdergipark.org.tr Studies comparing different cultivars and genotypes have revealed significant variations in oil content and fatty acid composition. nih.govd-nb.info For instance, investigations of various pot marigold genotypes have shown that the total oil content in seeds can range from 13.6% to 21.7%. d-nb.info

Within that oil, the percentage of calendic acid can vary dramatically. Some genotypes may have α-calendic acid levels as low as 6.91%, while others can boast concentrations exceeding 50%. dergipark.org.tr One study analyzing eleven genotypes found that calendic acid was the dominant fatty acid, with levels ranging from 51.4% to 57.6% of the total fatty acids in the seed oil. nih.govd-nb.infoclinicsearchonline.org These differences are attributed to variations in the genetic traits that control the expression and activity of the biosynthetic enzymes, such as the FAD2-related conjugases. dergipark.org.tr The selection of suitable genotypes is, therefore, a critical factor for maximizing calendic acid yield. farmaciajournal.com

| Genotype/Study | Oil Content in Seeds (% w/w) | α-Calendic Acid in Oil (% of total fatty acids) | Reference |

|---|---|---|---|

| Dulf et al. (11 Genotypes) | 13.6 - 21.7 | 51.4 - 57.6 | d-nb.info |

| DergiPark (Multiple Genotypes) | Not Specified | 6.91 - 51.42 | dergipark.org.tr |

| Cromack and Smith (9 Hybrids) | 14.2 - 19.2 | >50 (in two hybrids) | nih.gov |

| Angelini et al. (Italian crops) | 2.0 - 12.0 | 16 - 46 | nih.gov |

Environmental conditions during plant growth and seed maturation play a crucial role in modulating the biosynthesis of calendic acid. dergipark.org.tr Key factors include temperature, precipitation, sunlight, and soil composition. dergipark.org.tre3s-conferences.org

Impact of Agronomic Practices on Content (e.g., Nitrogen Fertilization, Plant Density)

The concentration of calendic acid in pot marigold (Calendula officinalis L.) is significantly influenced by agricultural practices, particularly nitrogen fertilization and plant density. lublin.plicm.edu.pl Research indicates that optimizing these factors can enhance the yield of both seeds and the valuable fatty acids they contain. lublin.plscispace.com

Studies conducted under the climatic conditions of Belarus demonstrated that nitrogen fertilization rates between 60 and 80 kg N ha⁻¹ yielded the best results for seed and fat yield. lublin.plicm.edu.pl These rates also positively altered the fatty acid profile, leading to a higher content of both linoleic acid and the sum of α- and β-calendic acids. lublin.plicm.edu.pl Conversely, a nitrogen application rate of 100 kg N ha⁻¹ was found to be excessive and detrimental to both the quantity and quality of the pot marigold yield. lublin.plicm.edu.pl

Plant density is another critical factor. The highest seed and fat yields per unit area were achieved with a density of 50–70 plants per square meter. lublin.plicm.edu.pl A study in Arak, Iran, found that the highest percentages of oil (17%) and calendic acid (51%) were obtained with a high plant density of 57 plants per square meter when combined with early planting and the use of a "compact petal" variety. sid.ir However, another study suggests that a lower density of 50 plants per square meter can result in the highest content of C18 unsaturated acids, including oleic and linoleic acids. lublin.plscispace.com

The interaction between these agronomic factors and environmental conditions, such as temperature and rainfall, also plays a role. For instance, lower average temperatures and higher precipitation during seed maturation have been associated with larger contents of α-calendic acid. farmaciajournal.com

Interactive Table: Effect of Agronomic Practices on Calendic Acid Content

| Agronomic Factor | Practice | Outcome on Calendic Acid Content | Reference |

|---|---|---|---|

| Nitrogen Fertilization | 60–80 kg N ha⁻¹ | Increased content of total (α + β) calendic acid. | lublin.pl, icm.edu.pl |

| 100 kg N ha⁻¹ | Proved to be irrational for yield quantity and quality. | lublin.pl, icm.edu.pl | |

| Plant Density | 50–70 plants/m² | Highest seed and fat yield per unit area. | lublin.pl, icm.edu.pl |

| 57 plants/m² | Highest percentage of calendic acid (51%) achieved. | sid.ir | |

| 20 plants/m² | Resulted in the highest amount of essential oil per 100g of dried flower. | researchgate.net |

Heterologous Production and Metabolic Engineering Approaches for this compound

The unique structure of calendic acid has prompted research into its production using engineered microorganisms, which offers a promising alternative to agricultural extraction. acs.orgnih.gov Metabolic engineering focuses on introducing the necessary biosynthetic pathways into microbial hosts like yeast to produce this specific fatty acid. acs.orgusda.gov This involves the transfer of key genes from Calendula officinalis and other plants into the host organism's genome. usda.govpsu.edu

Recombinant Yeast Systems for this compound Synthesis

Recombinant yeast, particularly the fission yeast Schizosaccharomyces pombe, has been successfully engineered to produce calendic acid. acs.orgnih.gov In one study, scientists co-expressed a fatty acid conjugase from C. officinalis (CoFADX-1 or CoFADX-2) and a fatty acid desaturase from Punica granatum (PgFAD2) in S. pombe. acs.orgnih.gov This combination allowed the yeast to synthesize calendic acid without the need for external supplementation of its precursor, linoleic acid. acs.orgnih.gov

The highest production was achieved in a recombinant strain expressing both PgFAD2 and CoFADX-2, which yielded a calendic acid titer of 4.4 mg/L and an accumulation of 3.7 mg/g of dry cell weight when cultivated at 16°C for 72 hours. acs.orgnih.gov Further analysis showed that the calendic acid accumulated primarily as free fatty acids. acs.orgnih.gov This research highlights the potential of using recombinant yeast systems as a platform for the industrial production of high-value conjugated fatty acids like calendic acid. acs.orgnih.gov The oleaginous yeast Yarrowia lipolytica has also been explored for producing related conjugated linolenic acids, suggesting its potential as a host for calendic acid synthesis as well. mdpi.com

Engineering Fatty Acid Conjugases and Desaturases in Microbial Hosts

The biosynthesis of β-calendic acid from its precursor, linoleic acid, is catalyzed by a specialized enzyme known as a fatty acid conjugase, which is a variant of the FAD2 (Δ12-oleate desaturase) enzyme. wikipedia.orgfoodb.ca This enzyme creates a conjugated double bond system by modifying the existing cis-double bond at position 9 of linoleate (B1235992). wikipedia.orgfoodb.ca Specifically, the fatty acid conjugase from Calendula officinalis acts on the Δ9 double bond of linoleic acid to form the conjugated trans-Δ8,Δ10 double bonds characteristic of calendic acid. aocs.orgresearchgate.net

In metabolic engineering efforts, cDNAs for these fatty acid conjugases are expressed in microbial hosts. psu.edu For instance, the co-expression of the C. officinalis fatty acid conjugase (CoFADX) with a Punica granatum fatty acid desaturase (PgFAD2) in S. pombe facilitates the endogenous production of the linoleic acid precursor, which is then converted to calendic acid by the conjugase. acs.org This bifunctional approach, where one enzyme produces the substrate for the next, is a key strategy in engineering efficient microbial production systems. mdpi.commdpi.com The mechanism involves the enzyme catalyzing the removal of hydrogen atoms from the carbons flanking the existing double bond of the fatty acid substrate, which is typically bound to phosphatidylcholine. usda.govresearchgate.net

Molecular Mechanisms of Action of Beta Calendic Acid

Cellular Signaling Pathway Modulation by Beta-Calendic Acid

The influence of this compound on major cellular signaling cascades is a primary area of investigation. Current research has not yet fully elucidated the specific interactions, but the focus remains on pathways crucial for cellular stress response, metabolism, and inflammation.

The mitogen-activated protein kinase (MAPK) pathways are critical in translating extracellular stimuli into a wide range of cellular responses. One key pathway involves p38 MAPK, which is activated by various cellular stressors. This activation occurs through phosphorylation. epa.govnih.gov For instance, studies on other fatty acids have shown that they can induce the phosphorylation of p38 MAPK pathway members. mdpi.com The activation of p38 MAPK can, in turn, inactivate other kinases like Glycogen Synthase Kinase 3 beta (GSK3β) through direct phosphorylation, influencing cell survival and metabolism. epa.govnih.gov However, specific studies detailing the direct effect of this compound on the phosphorylation of p38MAPK are not currently available in the reviewed literature.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors activated by fatty acids and their derivatives. They are central regulators of lipid and carbohydrate metabolism, energy balance, and inflammation. nih.govdntb.gov.ua There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. PPARα is primarily involved in fatty acid catabolism, while PPARγ is a key regulator of lipogenesis. nih.gov PPARs function by forming a complex with the retinoid X receptor (RXR) and binding to specific DNA sequences to regulate gene expression. While fatty acids are the natural ligands for PPARs, youtube.com specific research documenting the direct binding and activation of any PPAR subtype by this compound has not been identified in the available search results.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism, particularly from the mitochondria. mdpi.com An imbalance between ROS production and the cell's ability to detoxify these reactive products leads to oxidative stress. mdpi.comresearchgate.net This state can cause damage to lipids, proteins, and DNA. mdpi.com Various stimuli, including high levels of fatty acids, can increase ROS production, contributing to cellular dysfunction and death in certain conditions. nih.govnih.gov While the generation of ROS is a known cellular response to various stressors, mdpi.com direct evidence and detailed studies on the specific role of this compound in inducing oxidative stress and generating ROS are not present in the currently available scientific literature.

Gene Expression Regulation by this compound

The potential for this compound to alter the expression of genes involved in critical cellular processes like apoptosis and metabolism is a significant area of interest, though specific data is sparse.

Apoptosis, or programmed cell death, is tightly regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of these proteins is a critical determinant of a cell's fate. bmmj.org An increase in the Bax/Bcl-2 ratio typically promotes apoptosis by leading to mitochondrial outer membrane permeabilization. bmmj.org Various chemical compounds have been shown to modulate the expression of these genes. For example, studies have demonstrated that substances like prednisolone can up-regulate bax expression while down-regulating bcl-2, thereby inducing apoptosis in leukemia cells. nih.gov Similarly, other natural compounds have been reported to induce apoptosis by upregulating Bax and downregulating Bcl-2. researchgate.net However, there is currently no specific research available that demonstrates the direct transcriptional modulation of bax or bcl-2 genes by this compound.

Table 1: General Effects of Modulators on Apoptosis-Related Gene Expression This table is for illustrative purposes based on general findings and not on this compound.

| Modulating Substance | Cell Line | Effect on bax Expression |

Effect on bcl-2 Expression |

Outcome |

|---|---|---|---|---|

| Prednisolone nih.gov | CCRF-CEM (Leukemia) | ▲ Increased | ▼ Decreased | Pro-apoptotic |

| Vitamin E usb.ac.ir | HT29 (Colon Cancer) | ▲ Increased | ▲ Increased | Pro-survival (Bcl-2 increase > Bax) |

| Tannic Acid researchgate.net | Prostate Cancer | ▲ Increased | ▼ Decreased | Pro-apoptotic |

The regulation of genes involved in lipid metabolism is crucial for maintaining cellular homeostasis. Transcription factors like PPARs play a key role in controlling the expression of genes necessary for fatty acid oxidation and storage. nih.gov The downregulation of specific genes can impact cellular lipid content and metabolic pathways. For example, the downregulation of the gene MARC1 has been shown to reduce lipid content in hepatocytes by increasing beta-oxidation. nih.gov The specific gene "lcf1" was not identified as a standard or commonly cited gene related to lipid metabolism in the context of the available search results. Furthermore, no studies were found that specifically link this compound to the downregulation of any lipid metabolism-related genes.

Influence on Genes Associated with Inflammatory Responses (e.g., COX-2, iNOS, Cytokines)

This compound, as a polyunsaturated fatty acid, is implicated in the modulation of inflammatory pathways through its influence on the expression of key inflammatory genes. Research into various fatty acids has established that they can alter the expression of genes responsible for encoding cytokines, chemokines, cyclooxygenase (COX), and nitric oxide synthase (iNOS) nih.gov. These actions often involve the inhibition of transcription factors like nuclear factor-kappa B (NF-κB), which is a pivotal regulator of the inflammatory response nih.gov.

While direct studies on this compound are specific, research on extracts of Calendula officinalis (marigold), a primary source of calendic acid, provides significant insight. These extracts have been shown to inhibit the production of pro-inflammatory cytokines and the activity of enzymes like COX-2 nih.gov. In studies involving lipopolysaccharide (LPS)-induced inflammation, Calendula extract significantly inhibited increased levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) in mice nih.gov. Furthermore, the extract was found to inhibit LPS-induced cyclooxygenase-2 (Cox-2) levels in the spleen nih.gov. The potent anti-inflammatory effects of the extract are believed to be mediated by this downregulation of pro-inflammatory cytokines and COX-2, which in turn affects prostaglandin synthesis nih.gov.

Similarly, Calendula oil, rich in calendic acid, has demonstrated a dose-dependent reduction in nitric oxide (NO) production in LPS-stimulated macrophages mdpi.com. The dysregulation of the NO signaling pathway is associated with inflammatory skin conditions, and its inhibition is a key therapeutic target mdpi.com. The reduction in NO production points to an inhibitory effect on the inducible nitric oxide synthase (iNOS) enzyme, a critical component in the inflammatory cascade mdpi.comnih.govresearchgate.net.

Table 1: Research Findings on the Influence of Calendula Extract on Inflammatory Markers

| Marker | Model System | Effect | Reference |

| COX-2 | LPS-induced mice | Inhibition | nih.gov |

| TNF-α | LPS-treated macrophage culture | Inhibition | nih.gov |

| IL-1β | LPS-induced mice | Inhibition | nih.gov |

| IL-6 | LPS-induced mice | Inhibition | nih.gov |

| IFN-γ | LPS-induced mice | Inhibition | nih.gov |

| Nitric Oxide (NO) | LPS-stimulated macrophages | Significant reduction | mdpi.com |

Intracellular Processes Affected by this compound

Lipid Peroxidation and Membrane Integrity Alterations

This compound has been shown to influence the oxidative state of cells, leading to lipid peroxidation and subsequent alterations in membrane integrity. Lipid peroxidation is a process involving the oxidative degradation of lipids, particularly the polyunsaturated fatty acids within cell membranes, by reactive oxygen species (ROS) nih.govnih.gov. This process can lead to significant changes in the structural and dynamic properties of the membrane, including decreased fluidity and loss of barrier function nih.gov.

In a study on human choriocarcinoma JEG-3 cells, treatment with this compound resulted in a significant increase in oxidative stress. This was detected by measuring the levels of lipid peroxidation product malondialdehyde (MDA), a common biomarker for this process nih.govresearchgate.net. The increase in MDA levels indicates that this compound promotes the peroxidation of membrane lipids, which compromises membrane integrity and can trigger downstream cellular events nih.gov. The presence of polyunsaturated fatty acids in a phospholipid bilayer makes it highly susceptible to such oxidative damage nih.gov.

Induction of Programmed Cell Death Mechanisms (Apoptosis)

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. Apoptosis is a distinct form of cell death characterized by morphological changes such as cell shrinkage, membrane blebbing, and nuclear condensation dovepress.com.

Studies have demonstrated that this compound can induce apoptosis in human choriocarcinoma JEG-3 cells nih.gov. The mechanism of this induction is linked to the generation of oxidative stress. This oxidative stress activates the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38MAPK). The activation of this pathway is crucial for the apoptotic effect. Further investigation into the molecular mechanism revealed that this compound's apoptotic action involves the upregulation of the Bcl-2/Bax ratio and the subsequent activation of key executioner enzymes, Caspase-3 and Caspase-9 nih.gov. The activation of these caspases is a central event in the apoptotic cascade, leading to the systematic dismantling of the cell nih.gov. The use of a selective p38MAPK inhibitor was shown to block the apoptosis induced by this compound, confirming the pathway's importance nih.gov.

Inhibition of Cell Invasion and Proliferation Dynamics

In addition to inducing apoptosis, this compound exhibits inhibitory effects on the invasion and proliferation of cancer cells. Cell proliferation is the process of cell growth and division, while invasion is the ability of cancer cells to migrate into surrounding tissues, a key step in metastasis.

Research has shown that this compound can suppress the invasion of human choriocarcinoma JEG-3 cells in vitro nih.gov. This anti-invasive effect was also found to be partially dependent on the activation of the p38MAPK pathway nih.gov. Furthermore, studies on extracts from Calendula officinalis, which contain derivatives of calendic acid, have demonstrated strong anti-proliferative activity. Specifically, an extract from Calendula was able to potently inhibit the proliferation of the triple-negative breast cancer MDA-MB-231 cell line, reducing cell survival to approximately 20% nih.gov. This suggests that constituents like this compound contribute to the cytotoxic and anti-proliferative properties observed in these extracts nih.govsigmaaldrich.com.

Table 2: Summary of Intracellular Effects of this compound on Cancer Cells

| Process | Cell Line | Key Molecular Events | Outcome | Reference |

| Lipid Peroxidation | JEG-3 Choriocarcinoma | Increased malondialdehyde (MDA) | Increased Oxidative Stress | nih.gov |

| Apoptosis | JEG-3 Choriocarcinoma | Activation of p38MAPK, Caspase-3, Caspase-9 | Programmed Cell Death | nih.gov |

| Cell Invasion | JEG-3 Choriocarcinoma | Partial dependence on p38MAPK | Inhibition of Invasion | nih.gov |

| Cell Proliferation | MDA-MB-231 Breast Cancer | Not specified | Inhibition of Proliferation | nih.gov |

Biological Activities and Efficacy of Beta Calendic Acid in Research Models

Anti-Cancer Efficacy in In Vitro Cellular Models

Conjugated linolenic acids (CLnAs), including beta-Calendic acid, have demonstrated potent anti-cancer properties in various in vitro cellular models. Their efficacy is often linked to their unique chemical structure, particularly the all-trans configuration of their conjugated double bonds, which appears to confer greater biological activity compared to isomers with cis configurations nih.govmdpi.comcabidigitallibrary.org.

Impact on Human Choriocarcinoma Cell Lines (e.g., JEG-3)

Studies have shown that this compound, along with its isomer alpha-calendic acid, can induce apoptosis (programmed cell death) and suppress invasion in human choriocarcinoma JEG-3 cells in vitro nih.gov. The proposed mechanisms involve the activation of oxidative stress pathways, leading to increased reactive oxygen species (ROS) and lipid peroxidation. This oxidative stress subsequently activates the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn influences apoptosis by modulating the Bcl-2/Bax ratio and activating caspases such as Caspase-3 and Caspase-9 nih.gov. This compound has also been noted for its ability to increase cancer cell death in choriocarcinoma models researchgate.net.

Effects on Human Colon Cancer Cell Lines (e.g., Caco-2)

This compound has exhibited significant anti-cancer effects in human colon cancer cell lines, such as Caco-2. Research indicates that all-trans isomers of CLnAs, including this compound, demonstrate stronger growth inhibition and induction of DNA fragmentation in Caco-2 cells compared to isomers with cis configurations nih.govmdpi.comcabidigitallibrary.org. The cytotoxic effects of this compound in Caco-2 cells may involve mechanisms beyond lipid peroxidation, as its effects were not entirely mitigated by the presence of alpha-tocopherol (B171835) nih.gov. Furthermore, studies suggest that the inhibition of Caco-2 cells by certain CLnA isomers, including those with all-trans configurations, may occur through pyroptosis rather than apoptosis mdpi.com.

Evaluation in Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

While research specifically detailing the effects of pure this compound on human breast cancer cell lines like MCF-7 and MDA-MB-231 is limited in the reviewed literature, studies on Calendula officinalis flower extracts have shown promising results. Extracts from Calendula arvensis have demonstrated cytotoxic activity against both estrogen-receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, with reported IC50 values for the extract around 70-78 µg/mL. These effects were associated with the induction of apoptosis through caspase signaling researchgate.net. Given that this compound is a significant bioactive component of Calendula species, it is plausible that it contributes to these observed anti-cancer effects farmaciajournal.comnih.gov.

Comparative Analysis with Other Conjugated Linolenic Acid Isomers

This compound, as an all-trans isomer, has been directly compared with other CLnA isomers. It consistently shows greater anti-cancer efficacy than its cis-configured counterparts. For instance, in Caco-2 cells, this compound and beta-eleostearic acid (both all-trans isomers) exhibited stronger growth inhibition than alpha-eleostearic acid and alpha-calendic acid (which possess cis configurations) nih.govmdpi.comcabidigitallibrary.org.

Beyond cellular growth inhibition, this compound has also been studied for its interaction with specific enzymes. It was identified as a potent inhibitor of Nostoc linoleate (B1235992) 10S-DOX, a bacterial fatty acid dioxygenase. In comparative enzyme inhibition studies, this compound demonstrated a half-maximal inhibitory constant (Ki) of approximately 125 nM, while its isomer, beta-eleostearic acid, showed a Ki of approximately 49 nM for the same enzyme. These values indicate significant inhibitory potential compared to other tested CLnA isomers nih.gov.

Table 1: Comparative Enzyme Inhibition of CLnA Isomers

| CLnA Isomer | Enzyme Target | Ki Value (nM) | Inhibition Type |

| β-eleostearic acid | Nostoc linoleate 10S-DOX | ~49 | Mixed/Competitive |

| β-calendic acid | Nostoc linoleate 10S-DOX | ~125 | Mixed/Competitive |

Data sourced from nih.gov.

Anti-Inflammatory Properties in Preclinical Models

This compound and related compounds derived from Calendula officinalis have also been investigated for their anti-inflammatory properties in preclinical models.

Assessment in In Vitro Macrophage Models (e.g., LPS-stimulated RAW 264.7)

The anti-inflammatory potential of compounds found in Calendula officinalis, including calendic acid, has been evaluated in in vitro models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages nih.govproquest.comproquest.com. Studies using Calendula officinalis extracts have shown that they can inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in these activated macrophages in a dose-dependent manner proquest.com. Furthermore, these extracts have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and potentially modulate cyclooxygenase-2 (COX-2) activity, which are critical in inflammatory pathways nih.govproquest.com. While direct quantitative data for pure this compound in this specific model is limited, its presence in Calendula extracts suggests a contribution to these observed anti-inflammatory effects farmaciajournal.comnih.gov.

Compound List:

this compound

Alpha-Calendic acid

Beta-Eleostearic acid

Alpha-Eleostearic acid

Jacaric acid

Punicic acid

Catalpic acid

Structure Activity Relationships of Beta Calendic Acid

Impact of Conjugated Double Bond Configuration on Bioactivity

The geometric configuration of the three conjugated double bonds in the 18-carbon chain of calendic acid is a primary factor in its biological efficacy. Isomers with an all-trans configuration exhibit markedly different properties compared to those containing one or more cis bonds.

Beta-calendic acid is characterized by an (8E,10E,12E) configuration, meaning all three of its conjugated double bonds are in the trans orientation. Research has demonstrated that this all-trans arrangement is associated with enhanced biological potency. Studies comparing various CLNA isomers have shown that those with all-trans-conjugated double bonds, such as this compound, exert stronger growth-inhibitory effects on human colon cancer cells than isomers that contain a cis double bond. nih.govresearchgate.netnih.gov This suggests that the linear, more rigid structure conferred by the all-trans system is crucial for its potent cytotoxic activity.

A direct comparison between this compound (all-trans) and its geometric isomer, alpha-calendic acid (8E,10E,12Z), reveals significant differences in their effects on cancer cells. In studies using the human colon cancer cell line Caco-2, this compound demonstrated a stronger ability to inhibit cell growth and induce apoptosis than alpha-calendic acid. researchgate.netnih.gov The presence of the single cis bond in the alpha-isomer appears to reduce its cytotoxic potential. This distinction underscores the importance of the all-trans configuration for maximal bioactivity. nih.govresearchgate.net

The greater potency of the all-trans isomer is evident in its more pronounced induction of DNA fragmentation, a key indicator of apoptosis. researchgate.net

| Compound | Configuration | Effect on Caco-2 Cancer Cell Growth |

|---|---|---|

| This compound | All-trans (8E,10E,12E) | Stronger Growth Inhibition |

| Alpha-Calendic Acid | Contains cis bond (8E,10E,12Z) | Weaker Growth Inhibition |

Stereochemical Determinants of Signaling Pathway Activation

The stereochemistry of calendic acid isomers not only affects the magnitude of their cytotoxic effects but also appears to determine the specific cellular signaling pathways they engage. Evidence suggests that all-trans and cis-containing isomers may induce apoptosis through different mechanisms. researchgate.net

A key finding is the differential effect of the antioxidant α-tocopherol on the activity of these isomers. The cytotoxic effects of alpha-calendic acid on Caco-2 cells can be nullified by the presence of α-tocopherol, suggesting its mechanism is largely dependent on lipid peroxidation and the generation of oxidative stress. researchgate.net In contrast, the potent cytotoxicity of this compound is not completely counteracted by α-tocopherol. researchgate.net This indicates that while oxidative stress may play a role, this compound likely activates additional, distinct signaling pathways to induce cell death that are independent of peroxidation. researchgate.netresearchgate.net

Furthermore, studies on related all-trans CLNAs have shown a more significant impact on the expression of key apoptosis-regulating genes. For instance, beta-eleostearic acid, another all-trans CLNA, leads to a greater down-regulation of the anti-apoptotic Bcl-2 mRNA and a more substantial up-regulation of the pro-apoptotic Bax mRNA compared to its cis-isomer. researchgate.net Research on both alpha- and this compound has confirmed their ability to activate the p38MAPK pathway via oxidative stress, which subsequently alters the Bcl-2/Bax ratio and activates caspases to trigger apoptosis in choriocarcinoma cells. researchgate.net The inability of antioxidants to fully block the effects of the all-trans isomer points to a unique stereochemical influence on these critical cell survival and death pathways. researchgate.net

Advanced Analytical and Research Methodologies for Beta Calendic Acid Studies

Chromatographic and Spectrometric Techniques for Isomer Analysis

Chromatographic and spectrometric methods are indispensable for the accurate identification, quantification, and structural elucidation of beta-Calendic acid, particularly in complex natural product matrices where it often co-exists with isomers and related compounds.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR/MS)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HR/MS) is a powerful technique for separating and identifying compounds based on their mass-to-charge ratio with high precision. In the study of this compound, LC-HR/MS is employed to resolve it from its isomers and other fatty acids present in plant extracts, such as those derived from Calendula species hmdb.camdpi.com. The high-resolution capability allows for accurate mass determination, enabling the confirmation of molecular formulas and the differentiation of closely related structures, typically with a mass accuracy below 5 ppm mdpi.com. For instance, LC-HR/MS has been used to analyze lipophilic extracts from Calendula arvensis, identifying calendic acid isomers and differentiating them from alpha-linolenic acid using UV-Diode Array Detector (UV-DAD) spectra, which reveal characteristic absorption maxima due to the conjugated double bonds in calendic acids mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acid methyl esters (FAMEs) derived from plant oils. GC-MS has been instrumental in identifying calendic acid as a major component in Calendula officinalis seed oil researchgate.netresearchgate.net. The analysis typically involves the conversion of fatty acids into their methyl ester derivatives (FAMEs) followed by separation on a GC column and detection by MS. GC-MS provides fragmentation patterns that serve as a fingerprint for compound identification, often cross-referenced with spectral libraries and retention indices boku.ac.at. Studies have shown that calendic acid can constitute a significant proportion, sometimes exceeding 60%, of the total fatty acids in marigold seed oil, alongside linoleic acid and oleic acid researchgate.netresearchgate.net.

Table 1: Fatty Acid Composition of Marigold Seed Oil

| Fatty Acid | Percentage Range (%) | Source(s) |

| Calendic acid | 56.3 – 62.2 | researchgate.net |

| Calendic acid | 51.4 – 57.6 (Total Lipid) | researchgate.net |

| Linoleic acid | 4.3 – 6.1 | researchgate.net |

| Linoleic acid | 28.5 – 31.9 (Total Lipid) | researchgate.net |

| Oleic acid | 4.3 – 6.1 | researchgate.net |

| Oleic acid | 22.6 – 29.2 (Triacylglycerol) | researchgate.net |

Note: Percentages represent ranges reported in the literature for marigold (Calendula officinalis) seed oil.

Cellular and Molecular Biology Techniques

Beyond chemical characterization, cellular and molecular biology techniques are employed to understand the biological impact and mechanisms of action of this compound. While specific findings for this compound using these methods are not detailed in the provided search results, the techniques themselves are standard for such investigations.

Gene Expression Profiling (e.g., qPCR, RNA-Seq)

Gene expression profiling techniques, such as quantitative Polymerase Chain Reaction (qPCR) and RNA Sequencing (RNA-Seq), are fundamental for assessing how this compound might influence cellular functions by modulating gene activity. qPCR allows for the precise quantification of specific mRNA transcripts, enabling the measurement of gene expression levels in response to experimental conditions thermofisher.comthermofisher.com. RNA-Seq offers a broader, genome-wide perspective, identifying all expressed genes and quantifying their abundance, thereby revealing global changes in gene expression patterns thermofisher.comresearchgate.net. These methods are crucial for understanding the molecular pathways affected by this compound, although specific studies detailing its impact on gene expression were not found in the provided search results.

Protein Expression and Phosphorylation Analysis (e.g., Western Blot, Immunoprecipitation)

Western blotting and immunoprecipitation are key techniques for investigating protein expression, localization, and post-translational modifications, such as phosphorylation. Western blotting involves separating proteins by size, transferring them to a membrane, and detecting specific proteins using antibodies bio-rad-antibodies.comnih.govnih.govthermofisher.com. This allows for the relative quantification of protein levels and the assessment of changes in protein expression. Immunoprecipitation can be used to isolate specific proteins or protein complexes, often followed by Western blotting or mass spectrometry for further analysis. These methods are vital for understanding how this compound might affect cellular signaling cascades or protein synthesis, but specific applications to this compound were not detailed in the provided search results.

Flow Cytometry for Cell Viability and Apoptosis Assessment

Flow cytometry is a powerful tool for analyzing the physiological state of individual cells within a population, including their viability and propensity for apoptosis (programmed cell death) thermofisher.comnih.govbio-rad-antibodies.comresearchgate.netbioradiations.com. Assays commonly employ fluorescent dyes that can distinguish between live cells (e.g., based on membrane integrity or esterase activity) and dead or apoptotic cells (e.g., using propidium (B1200493) iodide (PI) or Annexin V staining) thermofisher.comnih.govresearchgate.net. PI, a cell-impermeant dye, enters cells with compromised membranes, indicating loss of viability. Annexin V, when conjugated to a fluorophore, binds to phosphatidylserine, which is translocated to the outer membrane leaflet during early apoptosis. By combining these stains, researchers can categorize cells into viable, early apoptotic, late apoptotic, and necrotic populations nih.govresearchgate.net. While these techniques are standard for assessing the impact of compounds on cell health, specific data on this compound's effects on cell viability or apoptosis were not detailed in the provided search results.

Compound List:

this compound (also known as b-calendate or jacaric acid)

Alpha-Calendic acid

Linoleic acid

Oleic acid

Alpha-linolenic acid

Palmitoleic acid

Palmitic acid

Rutin

Quercetin-3-O-glucoside

Alpha-cadinol

Beta-eleostearic acid

Alpha-eleostearic acid

Catalpic acid

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

Beta-actin

Tubulin

Future Research Directions and Translational Perspectives for Beta Calendic Acid

Elucidation of Unexplored Signaling Pathways and Mechanisms

A critical area for future research involves a comprehensive understanding of the molecular mechanisms through which beta-Calendic acid exerts its biological effects. While its cytotoxic action has been linked to lipid peroxidation and the downregulation of the lcf1 gene encoding long-chain fatty acyl-CoA synthetase researchgate.netnih.gov, the precise signaling cascades and cellular targets remain to be fully elucidated.

Lipid Peroxidation Pathways: this compound, like other CLNAs, is known to induce lipid peroxidation researchgate.netjst.go.jpnih.govresearchgate.netmdpi.com. Further investigation is needed to delineate the specific reactive oxygen species (ROS) and pathways involved in this compound-mediated lipid peroxidation and how these contribute to cellular damage or programmed cell death mechanisms like ferroptosis jst.go.jpnih.govmdpi.com. Notably, studies suggest that the cytotoxic effects of this compound may involve signaling pathways distinct from those influenced by cis-configured CLNA isomers, as they are not entirely counteracted by alpha-tocopherol (B171835) nih.goviiarjournals.org.

Enzyme Inhibition and Receptor Interactions: Research has identified this compound as a potent inhibitor of Nostoc linoleate (B1235992) 10S-DOX, acting as a competitive inhibitor with a low inhibition constant (Ki) nih.gov. Comparative studies have shown it has minimal inhibitory effects on COX-1 and COX-2 enzymes nih.gov. Future research should explore its interactions with other key enzymes and cellular receptors, particularly those involved in fatty acid metabolism, inflammation, and cell growth regulation.

PPAR Signaling and Gene Regulation: Conjugated fatty acids, including CLA and CLNA isomers, are known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), influencing gene expression related to lipid metabolism, inflammation, and cell proliferation frontiersin.orgfrontiersin.orgelsevier.esnih.gov. Investigating this compound's specific interactions with PPARα, PPARγ, and other nuclear receptors, as well as its downstream effects on gene expression profiles (e.g., related to inflammation pathways like TNF, NF-κB, MAPK, and metabolic pathways like PI3K-Akt, AMPK), is crucial for understanding its broader physiological impact frontiersin.orgfrontiersin.orgmdpi.comnih.gov.

Optimization of Biosynthesis and Production Systems for Scalability

The natural abundance and extraction of this compound from Calendula officinalis seeds, while a starting point, present challenges for large-scale, consistent production. Research into optimizing its synthesis and extraction is vital for translational applications.

Metabolic Engineering and Heterologous Production: Significant progress has been made in the heterologous production of calendic acid using engineered yeast (Schizosaccharomyces pombe) by co-expressing specific fatty acid conjugases and desaturases nih.govacs.org. These systems achieved titers of 4.4 mg/L and accumulation of 3.7 mg/g DCW, demonstrating a viable route for scalable production independent of direct linoleic acid supplementation nih.govacs.org. Further optimization of these microbial platforms, including strain development and fermentation conditions, is warranted.

Biotechnological and Microbial Synthesis: The use of lactic acid bacteria (LAB) and other microbial strains for the biotransformation of linoleic acid into conjugated fatty acids like CLA and CLNA offers an environmentally friendly approach jcchems.comresearchgate.netmedcraveonline.commdpi.comnih.gov. While most studies focus on CLA, the principles of optimizing microbial fermentation parameters (e.g., temperature, pH, substrate concentration, inoculum size) and identifying specific strains with high this compound producing capabilities could be applied medcraveonline.commdpi.com.

Agronomic and Extraction Optimization: Understanding the influence of environmental factors such as temperature, precipitation, and harvest timing on this compound biosynthesis in Calendula officinalis is crucial for optimizing cultivation practices frontiersin.orgresearchgate.net. Research into advanced extraction techniques, such as supercritical fluid extraction (SFE) or enzyme-assisted extraction, could also improve yield and purity researchgate.net.

Comprehensive Comparative Studies with Other Conjugated Fatty Acids and Bioactive Lipids

This compound belongs to the CLNA family, which shares structural similarities with the more extensively studied Conjugated Linoleic Acids (CLAs). Direct comparative studies are essential to differentiate their bioactivities and identify unique advantages.

Comparative Bioactivity Profiling: Direct comparisons of this compound with major CLA isomers (e.g., c9,t11-CLA and t10,c12-CLA) and other CLNA isomers (e.g., eleostearic acid, punicic acid, jacaric acid) are needed across various bioactivity assays, including anticancer, anti-inflammatory, antioxidant, and metabolic regulation studies nih.goviiarjournals.orgelsevier.esrsc.orgcabidigitallibrary.org. Such studies should aim to identify specific potency differences, optimal isomer configurations, and potential synergistic or antagonistic interactions between different conjugated fatty acid structures. For instance, while this compound demonstrates potent inhibition of specific enzymes like Nostoc 10S-DOX nih.gov, its comparative efficacy in cellular models against cancer cell lines or in metabolic regulation needs further systematic investigation relative to CLA isomers nih.goviiarjournals.orgelsevier.esrsc.org.

Structure-Activity Relationship Studies: Detailed structure-activity relationship (SAR) studies, analyzing how specific double bond positions and geometries (cis/trans configurations) in this compound and its related CLNAs influence their biological targets and efficacy, would provide valuable insights for the design of novel bioactive lipids.

Investigative Research into Synergistic Bioactivities with Other Phytocompounds

Combinatorial Effects of Calendula Constituents: Research should focus on investigating the synergistic effects of this compound in combination with other isolated compounds from Calendula officinalis, such as quercetin (B1663063) or specific triterpenoids scielo.brunirioja.es. Understanding these intra-plant synergies could lead to the development of standardized extracts with enhanced therapeutic potency.

Application of Omics Technologies for Systems-Level Understanding

The application of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics, lipidomics) offers a powerful framework for dissecting the complex biological actions of this compound and its interactions within cellular systems.

Transcriptomic and Proteomic Profiling: Transcriptomic studies, similar to those conducted for CLA, could identify the full spectrum of genes and signaling pathways modulated by this compound treatment. This could involve analyzing changes in gene expression related to lipid metabolism, inflammation, cell cycle regulation, and apoptosis frontiersin.orgfrontiersin.orgmdpi.comelifesciences.org. Proteomic analyses could further identify changes in protein expression and post-translational modifications, providing a deeper mechanistic understanding.

Metabolomic and Lipidomic Analyses: Comprehensive metabolomic and lipidomic profiling of cells or organisms treated with this compound would offer insights into its metabolic fate, its impact on endogenous lipid profiles, and the formation of bioactive metabolites nih.gov. Such studies could reveal novel biomarkers of this compound activity and identify previously unrecognized metabolic pathways it influences.

Systems Biology Integration: Integrating data from various omics platforms can build sophisticated models that elucidate the systems-level effects of this compound, revealing intricate networks of molecular interactions and identifying key regulatory nodes. This holistic approach is crucial for translating fundamental discoveries into effective therapeutic strategies.

Q & A

Q. How can mechanistic studies elucidate this compound’s role in lipid peroxidation pathways?

- Employ stable isotope labeling (e.g., deuterated linoleic acid) with LC-MS/MS to trace metabolic intermediates. Knockdown models (e.g., siRNA targeting peroxidases) or inhibitor studies isolate specific enzymatic contributions. Computational modeling (e.g., molecular dynamics simulations) predicts binding affinities to lipid bilayer components, guiding hypothesis-driven in vitro validation .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in pharmacological studies?

- Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. For skewed datasets, apply nonparametric tests (e.g., Kruskal-Wallis) and correct for multiple comparisons (e.g., Bonferroni adjustment). Power analysis during experimental design ensures sufficient sample size to detect clinically relevant effect sizes .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., chromatograms, spectra) in supplementary materials with metadata annotations (e.g., instrument settings, software versions). For synthetic procedures, report yields, Rf values (TLC), and spectral assignments (NMR δ values in ppm) .

Q. What steps mitigate batch-to-batch variability in this compound production for longitudinal studies?

- Implement quality-by-design (QbD) frameworks, defining critical process parameters (CPPs) and critical quality attributes (CQAs). Use statistical process control (SPC) charts to monitor synthesis consistency. Cross-validate batches via orthogonal assays (e.g., DSC for thermal behavior, XRPD for crystallinity) .

Contradictory Findings and Peer Review

Q. How can researchers address peer critiques of insufficient evidence for this compound’s proposed mechanisms?

- Strengthen claims with triangulation: combine in silico, in vitro, and ex vivo data. For example, correlate computational docking scores with enzyme inhibition assays and tissue-level lipidomics. Preprint submissions allow early feedback, while rebuttals should directly engage methodological limitations raised by reviewers .

Q. What frameworks guide ethical reporting of negative results in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.